Lignin

Polymer Chemistry Materials Science Process Engineering

Generic lignin substitution risks failure from source-dependent PDI (1.0-8.0) and sulfur content (0-8%). Application-specific technical grades solve this: Organosolv lignin (PDI 1.5-2.5) enables 70% phenol substitution in PF adhesives at 1.84 MPa shear strength. Nanoparticle Kraft lignin achieves UV transmittance of 0.5-3.8%, surpassing SPF 15 benchmarks (2.7-51.1%). Acidic high-purity grades increase PP oxidative induction time at 2000 ppm loading. Batch-characterized technical lignins for industrial R&D and scale-up.

Molecular Formula C18H13N3Na2O8S2
Molecular Weight 509.4 g/mol
CAS No. 9005-53-2
Cat. No. B600550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLignin
CAS9005-53-2
Molecular FormulaC18H13N3Na2O8S2
Molecular Weight509.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-13-7-8-14(30(24,25)26)12-9-15(31(27,28)29)17(18(23)16(12)13)21-20-11-5-3-2-4-6-11;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
InChIKeyRLLNZXVKBYGKIP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lignin: Technical Biopolymer Overview


Lignin (CAS 9005-53-2) is a complex, amorphous, three-dimensional polyphenolic biopolymer that constitutes the second most abundant renewable aromatic polymer on Earth [1]. It is primarily obtained as a byproduct of the pulp and paper industry, with annual global production exceeding 50 million tons . Lignin's structure is characterized by phenylpropanoid units (guaiacyl, syringyl, and p-hydroxyphenyl) linked by various ether and carbon-carbon bonds, which impart intrinsic properties such as antioxidant activity, UV absorption, thermal stability, and biodegradability [2]. Its chemical structure varies significantly depending on the botanical source (softwood, hardwood, or grass) and the extraction process (e.g., Kraft, sulfite, organosolv) [3].

Lignin Type Substitution Risks


Lignin is not a uniform material; its properties are dictated by the source and, critically, by the extraction process. Technical lignins, such as Kraft lignin (KL), lignosulfonate (LS), soda lignin (SL), and organosolv lignin (OL), exhibit profoundly different molecular weights, polydispersity indices (PDI), functional group contents, and impurity levels [1]. For instance, the PDI, a key metric for processability and reactivity, ranges from as low as 1.0–3.5 for Kraft lignin to as high as 6–8 for lignosulfonates [2]. Furthermore, sulfur content can vary from 0% in soda and organosolv lignins to up to 8.0% in lignosulfonates, impacting odor, color, and catalytic compatibility [3]. These inherent variations directly translate to divergent performance in applications like adhesives, antioxidants, and UV blockers, making generic substitution a high-risk proposition for product failure and non-compliance. The quantitative evidence below delineates these critical, application-specific differences.

Lignin Quantitative Evidence Guide


Organosolv Lignin: Narrow PDI

Organosolv lignin (OL) exhibits a significantly lower polydispersity index (PDI) compared to other technical lignins, particularly lignosulfonates. This narrower molecular weight distribution is a key differentiator for applications requiring predictable reactivity and rheology [1]. The PDI of organosolv lignin ranges from 1.5–2.5, whereas lignosulfonate (LS) has a PDI of 6–8 [2]. Kraft lignin (KL) and soda lignin (SL) fall in an intermediate range of 2.5–3.5 [3].

Polymer Chemistry Materials Science Process Engineering

Organosolv Lignin: High Phenol Substitution

In the synthesis of lignin-phenol-formaldehyde (LPF) adhesives, the maximum substitution rate of phenol by lignin is a critical economic and performance metric. Organosolv lignin (OL) allows for a 70% (w/w) replacement of phenol, which is significantly higher than what is typically achievable with Kraft lignin (KL) or lignosulfonate (LS) [1]. The resulting organosolv lignin phenolic (OLPF) adhesive exhibited a viscosity of 960 mPa·s, a minimal free formaldehyde content of 0.157%, and a dry shear strength of 1.84 MPa, meeting Chinese national standards for wood adhesives [2].

Adhesives Wood Composites Green Chemistry

CatLignin: Superior Radical Scavenging

The antioxidant performance of lignin is highly dependent on its chemical modification and source. In a comparative DPPH radical scavenging assay, unmodified sugarcane bagasse lignin exhibited a radical scavenging index (RSI) of 2.63 [1]. In contrast, chemically modified acetylated and epoxy lignins showed significantly lower activity (RSI 0.15 and 0.16, respectively) [2]. Furthermore, a thermally treated Kraft lignin rich in catechol groups, termed 'CatLignin', consumed more than twice the amount of DPPH• per lignin unit (over 2 mol per 180 g/mol unit) compared to any other unmodified technical lignin over a 48-hour period [3].

Antioxidants Polymer Stabilization Food Science

Lignin Nanoparticles: UV Blocking Performance

Lignin's inherent UV-absorbing chromophores can be engineered into effective broad-spectrum sunscreens. A sunscreen formulation containing nanoparticles of hardwood CatLignin (a modified Kraft lignin) demonstrated a UV transmittance of only 0.5–3.8% across the entire UVA–UVB region (290–400 nm) [1]. This is a substantial improvement over a commercial SPF 15 sunscreen, which exhibited a UV transmittance ranging from 2.7–51.1% under the same conditions [2]. This indicates that the lignin-based formulation provides more consistent and effective UV blocking, particularly in the UVA range.

Cosmetics Sunscreen Coatings

Lignin OIT Advantage in Polypropylene

The efficacy of lignin as a primary antioxidant in polypropylene (PP) was quantitatively compared to conventional synthetic antioxidants using Oxidative Induction Time (OIT) measurements [1]. At a loading of 2000 ppm, PP formulations containing specific eucalyptus-derived lignins (designated L1 and L2, characterized by acidic pH and high purity) exhibited significantly higher OIT values, indicating superior stabilization against thermo-oxidative degradation [2]. While the exact OIT values in minutes were not provided in the abstract, the study explicitly states that the OIT, along with melt viscosity and molar mass retention, was 'significantly higher' than that of PP stabilized with conventional synthetic antioxidants [3].

Polymer Additives Plastics Thermal Stability

Lignin Pyrolysis Temperature Range

Thermogravimetric analysis (TGA) of the three primary biomass components reveals a distinct thermal stability profile for lignin. While the main pyrolysis temperature range for hemicellulose is 210–320°C and for cellulose is 310–390°C, lignin decomposes over a much broader range of 200–550°C [1]. This wide decomposition window is a direct consequence of lignin's complex and heterogeneous aromatic structure [2].

Biomass Pyrolysis Thermal Stability Biorefinery

Lignin High-Value Applications


High-Performance Bio-Based Wood Adhesives

Procurement of organosolv lignin (OL) is justified for formulating phenol-formaldehyde (PF) adhesives where a high degree of phenol substitution (up to 70% w/w) is desired. This directly reduces petrochemical dependence and production costs while maintaining adhesive shear strength (1.84 MPa) and meeting industry standards for free formaldehyde content (0.157%), as demonstrated in comparative studies against Kraft and lignosulfonate lignins [1].

Natural and Broad-Spectrum Sunscreen Formulations

For cosmetics manufacturers seeking alternatives to synthetic UV filters, nanoparticle forms of modified Kraft lignin (specifically CatLignin) provide a compelling solution. Evidence shows that such formulations achieve UV transmittance values (0.5–3.8%) that are superior to a commercial SPF 15 sunscreen (2.7–51.1%), offering more consistent UVA/UVB protection [2].

Bio-Based Primary Antioxidants for Polyolefins

Specific grades of lignin, characterized by acidic pH and high purity, have been shown to outperform conventional synthetic antioxidants in polypropylene (PP) stabilization. At a loading of 2000 ppm, these lignins significantly increase the oxidative induction time (OIT) and melt stability of PP during high-temperature processing, positioning them as viable, cost-effective, and renewable stabilizers for the plastics industry [3].

Advanced Polymer Modification and Controlled Reactivity

When uniform reactivity and predictable rheology are paramount—such as in the synthesis of lignin-based polyurethanes or epoxies—organosolv lignin with its low polydispersity index (PDI of 1.5–2.5) should be selected over lignosulfonate (PDI 6–8). This lower PDI correlates with more consistent chemical modification and better processability in polymer blends [4].

Technical Documentation Hub

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